H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH

Catalog No.
S14762986
CAS No.
872617-69-1
M.F
C38H66N14O10S2
M. Wt
943.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH

CAS Number

872617-69-1

Product Name

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C38H66N14O10S2

Molecular Weight

943.2 g/mol

InChI

InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YZTBANKSQKKDBS-PJYAFMLMSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH, also known by its chemical structure and CAS number 872617-69-1, is a peptide composed of a specific sequence of amino acids: Cysteine, Leucine, Serine, Proline, Arginine, Lysine, Histidine, and Cysteine. The compound features two cysteine residues at both ends of the peptide chain, which are capable of forming disulfide bonds. This characteristic is significant for the stability and biological activity of the peptide. The presence of various amino acids contributes to its unique properties, making it a subject of interest in biochemical research and applications.

  • Oxidation: The cysteine residues can oxidize to form disulfide bonds, enhancing the structural stability of the peptide.
  • Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Amino acid residues can be modified through substitution reactions, allowing for alterations in the peptide's properties.

Common reagents for these reactions include hydrogen peroxide or iodine for oxidation and dithiothreitol for reduction.

The biological activity of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is primarily influenced by its amino acid composition and structure. Peptides like this one often interact with specific receptors or proteins in biological systems, initiating various signaling pathways. The formation of disulfide bonds between cysteine residues can enhance binding affinity and stability, which is crucial in therapeutic contexts. Research has indicated that peptides with similar structures may exhibit antimicrobial properties or play roles in cell signaling and protein interactions .

The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Deprotection: Removal of protective groups from the amino acids attached to a solid resin.
  • Coupling: Sequential addition of amino acids using coupling reagents such as HBTU or DIC to form peptide bonds.
  • Cleavage: The completed peptide chain is cleaved from the resin using trifluoroacetic acid.

This method allows for precise control over the sequence and purity of the synthesized peptide .

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH has various applications across different fields:

  • Scientific Research: Utilized as a model peptide for studying synthesis techniques and modifications.
  • Biological Studies: Investigated for its role in protein-protein interactions and cellular signaling pathways.
  • Medical

Interaction studies involving H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH focus on its binding capabilities with proteins or receptors. These studies are crucial for understanding the mechanisms by which this peptide exerts its biological effects. The formation of disulfide bonds may influence how the peptide interacts with other biomolecules, potentially enhancing its efficacy in therapeutic contexts .

Several peptides share similarities with H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH due to their amino acid composition or functional roles. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OHContains cysteine residues; involved in disulfide bond formationDifferent sequence; distinct biological activities
H-Gly-Pro-Arg-Gly-Lys-Pro-Ser-Gly-OHSimilar structural features; used in different biological contextsLacks cysteine residues; different functional roles
H-Cys-Cys-Pro-Pro-Ala-Leu-Trp-Cys-Cys-OHContains multiple cysteine residues; potential for extensive cross-linkingHigher degree of cysteine content may enhance stability

The uniqueness of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH lies in its specific sequence and the strategic placement of cysteine residues that facilitate disulfide bond formation, influencing both stability and biological function .

XLogP3

-6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

942.45277670 g/mol

Monoisotopic Mass

942.45277670 g/mol

Heavy Atom Count

64

Dates

Modify: 2024-08-10

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